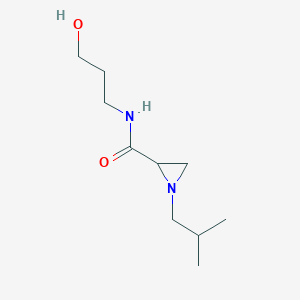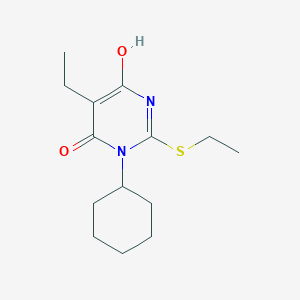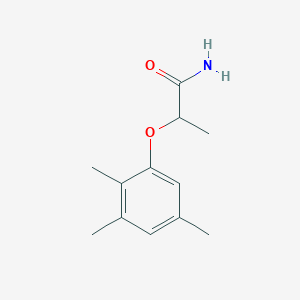![molecular formula C20H16Cl4N6S2 B6045950 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and is known for its unique properties that make it useful in different areas of research.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is not fully understood. However, studies have shown that it works by inhibiting the growth and proliferation of cancer cells and microorganisms. It is believed that the compound interferes with the DNA synthesis and replication process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] has significant biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is its potent antimicrobial and antitumor activities. This makes it a useful compound in the development of new drugs. However, one of the limitations of this compound is its toxicity. Studies have shown that it can be toxic to both cancer cells and normal cells, which can limit its use in clinical applications.
Direcciones Futuras
There are several future directions for the research on 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]. One potential direction is the development of new drugs based on this compound. Another direction is the study of its mechanism of action, which can help in the development of new therapies for various diseases. Additionally, the compound's potential use as a pesticide or herbicide should be explored further.
Métodos De Síntesis
The synthesis of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] involves the reaction between 1,4-butanediol, 3,5-dichlorophenylisocyanate, and thiourea in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
The unique properties of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] make it useful in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial, antitumor, and antifungal activities, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-(3,5-dichlorophenyl)-3-[4-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl4N6S2/c21-11-5-12(22)8-15(7-11)29-17(25-27-19(29)31)3-1-2-4-18-26-28-20(32)30(18)16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUZMTYPJTVJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl4N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-butane-1,4-diylbis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)
